Allyl 3-bromo-4-fluorobenzylcarbamate
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Overview
Description
Allyl 3-bromo-4-fluorobenzylcarbamate is an organic compound that features a combination of allyl, bromine, fluorine, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-bromo-4-fluorobenzylcarbamate typically involves the reaction of 3-bromo-4-fluorobenzylamine with allyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Allyl 3-bromo-4-fluorobenzylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) in ether solvents.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Allyl 3-bromo-4-fluorobenzylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Allyl 3-bromo-4-fluorobenzylcarbamate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Allyl 3-bromo-4-chlorobenzylcarbamate
- Allyl 3-bromo-4-methylbenzylcarbamate
- Allyl 3-bromo-4-nitrobenzylcarbamate
Uniqueness
Allyl 3-bromo-4-fluorobenzylcarbamate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and biological activity compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s ability to form strong interactions with biological targets, potentially leading to improved pharmacological properties.
Properties
IUPAC Name |
prop-2-enyl N-[(3-bromo-4-fluorophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c1-2-5-16-11(15)14-7-8-3-4-10(13)9(12)6-8/h2-4,6H,1,5,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMHLIXWNBJILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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